molecular formula C17H18N4OS2 B6974326 2-(1,3-benzothiazol-2-yl)-N-(5-ethyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide

2-(1,3-benzothiazol-2-yl)-N-(5-ethyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide

Cat. No.: B6974326
M. Wt: 358.5 g/mol
InChI Key: NDUQFLKBNHVPLI-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-yl)-N-(5-ethyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide is a complex organic compound that features a benzothiazole ring, a thiazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-benzothiazol-2-yl)-N-(5-ethyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the benzothiazole and thiazole rings separately, followed by their coupling with the pyrrolidine-1-carboxamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, reaction scalability, and waste management.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzothiazole and thiazole rings.

    Reduction: Reduction reactions may target the carbonyl group in the pyrrolidine-1-carboxamide moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(1,3-benzothiazol-2-yl)-N-(5-ethyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N-(5-ethyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

  • 2-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide
  • 2-(1,3-benzothiazol-2-yl)-N-(5-ethyl-1,3-thiazol-2-yl)piperidine-1-carboxamide

Comparison: Compared to similar compounds, 2-(1,3-benzothiazol-2-yl)-N-(5-ethyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide is unique due to its specific substitution pattern and ring structure. These features may confer distinct chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N-(5-ethyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS2/c1-2-11-10-18-16(23-11)20-17(22)21-9-5-7-13(21)15-19-12-6-3-4-8-14(12)24-15/h3-4,6,8,10,13H,2,5,7,9H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUQFLKBNHVPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)NC(=O)N2CCCC2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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